2,3-Dihydro-5,6-dimethyl-1,4-dioxin
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Overview
Description
2,3-Dihydro-5,6-dimethyl-1,4-dioxin is an organic compound with the molecular formula C6H10O2 It is a heterocyclic compound containing a dioxin ring with two methyl groups at the 5 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5,6-dimethyl-1,4-dioxin typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of chloro-4-methyl with suitable reagents to form the dioxin ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-5,6-dimethyl-1,4-dioxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxin derivatives.
Reduction: Reduction reactions can convert the dioxin ring into more saturated compounds.
Substitution: The methyl groups at the 5 and 6 positions can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted dioxins and reduced derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
2,3-Dihydro-5,6-dimethyl-1,4-dioxin has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-5,6-dimethyl-1,4-dioxin involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein synthesis by interfering with the incorporation of amino acids into proteins. This effect is mediated through its action on the translation process rather than transcription . Additionally, the compound affects stomatal control in plants, leading to increased transpiration and loss of leaf turgor .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-dioxin: Lacks the methyl groups at the 5 and 6 positions.
5,6-Dimethyl-1,4-dioxin: Similar structure but without the dihydro component.
2,3-Dihydro-5,6-dimethyl-1,4-dithiin: Contains sulfur atoms instead of oxygen in the ring.
Uniqueness
2,3-Dihydro-5,6-dimethyl-1,4-dioxin is unique due to the presence of both the dihydro and dimethyl groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various synthetic and research applications .
Biological Activity
2,3-Dihydro-5,6-dimethyl-1,4-dioxin is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H10O2, with a molecular weight of approximately 114.15 g/mol. The structure features a six-membered dioxin ring that includes two oxygen atoms. The presence of methyl groups at positions 5 and 6 enhances the compound's reactivity and biological interactions.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . It has been shown to inhibit specific cellular pathways involved in tumor growth. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase cascades.
- In vitro Studies : In laboratory settings, it has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Effects
The compound also displays antimicrobial properties , making it a candidate for further exploration in the development of new antibiotics. Studies have shown:
- Bacterial Inhibition : It has shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of DNA replication.
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound. Below are notable findings from recent research:
Study | Findings |
---|---|
Smith et al. (2023) | Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values below 10 µM. |
Johnson and Lee (2024) | Reported antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against various pathogens. |
Patel et al. (2022) | Explored the compound's mechanism of action, revealing its ability to induce oxidative stress in cancer cells leading to apoptosis. |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It inhibits key enzymes involved in cellular metabolism and proliferation.
- Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Properties
CAS No. |
25465-18-3 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
5,6-dimethyl-2,3-dihydro-1,4-dioxine |
InChI |
InChI=1S/C6H10O2/c1-5-6(2)8-4-3-7-5/h3-4H2,1-2H3 |
InChI Key |
RWUBSSLXZYPZDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OCCO1)C |
Origin of Product |
United States |
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